molecular formula C19H23NO4 B2652768 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide CAS No. 951498-82-1

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B2652768
CAS No.: 951498-82-1
M. Wt: 329.396
InChI Key: MTBCJVLJSZVBFC-UHFFFAOYSA-N
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Description

The compound “3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a methoxyphenyl group, which consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with a methoxy group (-OCH3) attached . The compound also contains a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen . The presence of the amide group (-CONH2) suggests that this compound could be a derivative of a carboxylic acid .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. For instance, the amide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .

Scientific Research Applications

Furan Derivatives Synthesis and Characterization

  • Studies on furan derivatives, such as the synthesis and characterization of novel compounds with potential antioxidant and anticancer activities, have been reported. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid, and displayed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
  • Research into the synthesis, molecular, and solid-state structure of compounds involving furan and methoxy phenyl groups has provided insights into the potential applications of such compounds in material science and pharmacology. For example, a study detailed the synthesis and characterization of a compound with potential applications in pharmaceuticals and materials science (Rahmani et al., 2017).

Antiprotozoal and Antifungal Applications

  • DB289, a prodrug of DB75, exemplifies the therapeutic potential of furan derivatives. DB289 has demonstrated efficacy against diseases such as African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria. Studies on its pharmacokinetics and metabolism in rats and monkeys have shown that it is effectively converted to DB75, the active antiprotozoal and antifungal drug, highlighting the significance of furan derivatives in the development of new treatments for infectious diseases (Midgley et al., 2007).

Bioactive Compounds from Natural Sources

  • Research on natural products has led to the discovery of new furan derivatives with biological activities. For example, compounds isolated from a mangrove-derived endophytic fungus showed potential anti-tobacco mosaic virus activity and moderate cytotoxicity against human tumor cell lines, underscoring the diversity and potential of furan derivatives as bioactive molecules (Chen et al., 2017).

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, many organic compounds are flammable, and some might be harmful if ingested or inhaled .

Future Directions

Future research could focus on synthesizing this compound and studying its properties. If it has potential therapeutic effects, it could be tested in preclinical and clinical trials .

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-22-15-6-4-14(5-7-15)18-10-8-16(24-18)9-11-19(21)20-13-17-3-2-12-23-17/h4-8,10,17H,2-3,9,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBCJVLJSZVBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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